5-(Hexoxymethyl)furan-2-carbaldehyde
Description
Contextualization of Furan (B31954) Scaffolds as Versatile Synthons
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a fundamental structural motif found in numerous natural products and pharmaceuticals. ijabbr.comorientjchem.org In synthetic organic chemistry, furan and its derivatives are prized as versatile synthons—building blocks that can be readily converted into a wide range of other molecular structures. researchgate.netacs.org Their utility stems from a unique combination of aromatic character and reactivity. While possessing aromatic stability, the resonance energy of furan is considerably lower than that of benzene (B151609), allowing it to undergo dearomatization reactions under relatively mild conditions. acs.org
This reactivity profile enables furans to participate in a diverse set of transformations. They can function as dienes in Diels-Alder cycloadditions, leading to complex polycyclic systems. acs.org Oxidative or hydrolytic ring-opening of the furan scaffold provides a straightforward route to 1,4-dicarbonyl compounds, which are otherwise challenging to synthesize. acs.orgorganicreactions.org Furthermore, the furan ring can be catalytically hydrogenated to yield tetrahydrofuran (B95107) derivatives, a common feature in many biologically active molecules. acs.org This inherent chemical flexibility makes furan-based compounds, derived from renewable lignocellulosic biomass, highly attractive for creating sustainable chemical value chains. mdpi.comresearchgate.net
Significance of the Carbaldehyde Functionality in Chemical Transformations
The carbaldehyde (or aldehyde) group attached to the furan ring at the 2-position is a critical functional handle that dictates much of the subsequent chemistry. Aldehydes are among the most reactive and synthetically useful functional groups in organic chemistry. The carbonyl carbon of the aldehyde is electrophilic and serves as a site for nucleophilic attack, while the adjacent aldehydic proton can be abstracted under certain conditions.
This functionality allows furan-2-carbaldehydes to undergo a plethora of chemical transformations, including:
Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, yielding furan-2-carboxylic acid derivatives. This is a key step in the production of monomers like 2,5-furandicarboxylic acid (FDCA), a bio-based replacement for terephthalic acid in polyester (B1180765) production. hse.runih.gov
Reduction: The aldehyde can be selectively reduced to a primary alcohol, forming furfuryl alcohol derivatives. nih.gov
Condensation Reactions: The aldehyde readily reacts with amines, hydrazines, and other nucleophiles to form imines, hydrazones (such as thiosemicarbazones), and other C-N bonded products. nih.govresearchgate.net These reactions are fundamental in the synthesis of various heterocyclic compounds and pharmacologically active agents.
Carbon-Carbon Bond Formation: The aldehyde group facilitates reactions like the aldol (B89426) condensation, Wittig reaction, and Grignard reactions, enabling the extension of carbon chains and the construction of more complex molecular architectures.
The presence of the aldehyde group makes furan-2-carbaldehydes key intermediates, bridging simple biomass-derived sugars to a wide spectrum of more complex and high-value chemical products. nih.govnih.gov
Genesis of 5-(Hexoxymethyl)furan-2-carbaldehyde as a Representative Compound
This compound is not typically found in nature but is synthesized from a pivotal biomass-derived platform molecule: 5-Hydroxymethylfurfural (B1680220) (HMF). chemicalbook.comnih.govresearchgate.net HMF itself is produced through the acid-catalyzed dehydration of C6 sugars (hexoses) like fructose (B13574) and glucose, which are abundant in lignocellulosic biomass. chemicalbook.commdpi.com
The synthesis of this compound from HMF is achieved through an etherification reaction. In this process, the hydroxyl group of HMF reacts with a six-carbon alcohol, 1-hexanol (B41254), under acidic conditions. This reaction effectively converts the hydroxymethyl group (-CH₂OH) at the 5-position of the furan ring into a hexoxymethyl ether group (-CH₂O(CH₂)₅CH₃).
Reaction Scheme:
5-Hydroxymethylfurfural (HMF) + 1-Hexanol ---(Acid Catalyst)--> this compound + Water
Various solid acid catalysts, such as zeolites (e.g., H-BEA) and acidic resins (e.g., Amberlyst-15), have been effectively employed to facilitate this transformation. The etherification of HMF with long-chain alcohols like hexanol is a key strategy to produce stable, valuable derivatives that can serve as biofuels, surfactants, or chemical intermediates.
Overview of Academic Research Trajectories for Alkyl and Alkoxymethyl Furan-2-carbaldehydes
Academic and industrial research into alkyl and alkoxymethyl furan-2-carbaldehydes, including the hexoxymethyl derivative, is driven by the global shift towards a sustainable bio-economy. The research follows several key trajectories:
Catalyst Development: A significant portion of research focuses on developing efficient, selective, and reusable catalysts for the synthesis of these compounds. This includes the design of novel solid acid catalysts, such as zeolites and metal-organic frameworks (MOFs), to improve yields and minimize waste in the etherification of HMF. nih.govrsc.org The goal is to create scalable processes that can compete economically with petrochemical incumbents.
Biofuel Applications: Alkoxymethylfurfurals, particularly those with medium to long alkyl chains like the hexoxymethyl derivative, are investigated as potential diesel fuel blendstocks or "biocrudes." Their ether linkage provides stability, and their furanic core originates from renewable sources. Research in this area evaluates their combustion properties, energy density, and compatibility with existing fuel infrastructure.
Polymer Monomers and Plasticizers: The furan-2-carbaldehyde structure is a precursor to monomers like 2,5-furandicarboxylic acid (FDCA). researchgate.net Research explores the conversion of alkoxymethyl derivatives into new types of furan-based polymers and plasticizers, aiming to create novel bio-based materials with unique properties.
Fine Chemicals and Pharmaceuticals: The inherent reactivity of the furan ring and the aldehyde group makes these compounds valuable starting materials in multi-step organic synthesis. ijabbr.comnih.gov Researchers are exploring pathways to convert them into complex molecules for use in pharmaceuticals, agrochemicals, and specialty chemicals. orientjchem.org
Reaction Mechanisims and Kinetics: Fundamental studies using techniques like density functional theory (DFT) and detailed kinetic analysis are being conducted to understand the precise mechanisms of HMF etherification. acs.org This knowledge is crucial for optimizing reaction conditions, improving catalyst design, and maximizing the selectivity towards desired products like this compound. acs.org
This multi-faceted research effort highlights the strategic importance of compounds like this compound as key nodes in the value chain of a future circular bio-economy. rsc.orgrsc.org
Data on the Catalytic Synthesis of Alkoxymethylfurfurals
The synthesis of 5-(alkoxymethyl)furan-2-carbaldehydes from 5-Hydroxymethylfurfural (HMF) is a key area of research. Below is a representative table of catalytic systems used for this etherification process.
| Catalyst | Alcohol Reactant | HMF Conversion (%) | Product Selectivity (%) | Reference |
| H-BEA Zeolite | Ethanol (B145695) | >60% | ~95% (to EMF) | acs.org |
| Amberlyst-15 | Ethanol | >60% | ~76% (to EMF) | acs.org |
| H-ZSM-5 | Methanol | High | High (to MMF) | rsc.org |
| H-beta-12.5 | Methanol | High | Moderate (to MMF) | rsc.org |
Note: EMF = 5-(Ethoxymethyl)furan-2-carbaldehyde (B1367172), MMF = 5-(Methoxymethyl)furan-2-carbaldehyde. Data for the specific synthesis of this compound is less commonly published in comparative tables but follows similar principles using 1-hexanol.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H18O3 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-(hexoxymethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H18O3/c1-2-3-4-5-8-14-10-12-7-6-11(9-13)15-12/h6-7,9H,2-5,8,10H2,1H3 |
InChI Key |
FPVXROOFPWXVAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC1=CC=C(O1)C=O |
Origin of Product |
United States |
Synthetic Methodologies and Route Design for 5 Hexoxymethyl Furan 2 Carbaldehyde
Precursor Chemistry and Feedstock Considerations for Furanic Compounds
The synthesis of 5-(Hexoxymethyl)furan-2-carbaldehyde is intrinsically linked to the availability and processing of renewable feedstocks. The journey begins with complex biopolymers, which are broken down into simpler, more versatile chemical building blocks.
Biomass-Derived Platforms and Their Relevance
Lignocellulosic biomass, the most abundant and non-edible biomass on Earth, is the primary feedstock for producing furanic compounds. confex.comresearchgate.net It is primarily composed of three main components: cellulose (B213188) (30–60%), hemicellulose (20–40%), and lignin (B12514952) (15–25%). confex.com
Cellulose and Hemicellulose: These polysaccharides are the most relevant components for the synthesis of furan (B31954) derivatives. confex.com Through processes like acid or enzymatic hydrolysis, cellulose, a polymer of glucose (a C6 sugar), and hemicellulose, a polymer of various C5 and C6 sugars, are depolymerized into their constituent monosaccharides. researchgate.net These sugars, particularly the C6 hexoses like glucose and fructose (B13574), are the direct precursors to key furanic platform molecules. rsc.orgrsc.org
Platform Molecules: The U.S. Department of Energy has identified several biomass-derived compounds as key platform chemicals, including 5-hydroxymethylfurfural (B1680220) (HMF). confex.com HMF is a highly versatile intermediate because its furan ring and two functional groups—a hydroxyl and an aldehyde—allow for a wide range of chemical transformations. nih.govresearchgate.net The synthesis of this compound relies on the strategic modification of these functional groups.
Strategic Synthesis of Key Synthetic Intermediates
The most crucial synthetic intermediate for producing this compound is 5-Hydroxymethylfurfural (HMF) . HMF is not typically found in nature in significant quantities and must be synthesized from biomass-derived sugars.
The primary route to HMF involves the acid-catalyzed dehydration of C6 sugars. rsc.orgresearchgate.net The process generally follows these steps:
Hydrolysis of Polysaccharides: Cellulose is hydrolyzed to glucose.
Isomerization: Glucose (an aldose) is often isomerized to fructose (a ketose) using a Lewis acid or base catalyst, as fructose dehydrates to HMF more readily and with higher selectivity. rsc.orgmdpi.com
Dehydration: Fructose undergoes a triple dehydration reaction in the presence of a Brønsted acid catalyst to form HMF. rsc.orgmdpi.com
Alternative intermediates such as 5-(chloromethyl)furfural (CMF) or 5-(bromomethyl)furfural (BMF) can also be synthesized from biomass and used to produce 5-(alkoxymethyl)furfurals, including the hexoxy derivative. researchgate.net These halogenated intermediates can react with alcohols without the need for an acid catalyst. researchgate.net
Classical and Modern Synthetic Approaches to this compound
The synthesis of this compound from HMF involves two main chemical considerations: the presence of the furan-2-carbaldehyde core and the introduction of the hexoxymethyl group.
Mechanistic Investigations of Formylation Reactions on Furan Rings
The formyl group (carbaldehyde) at the C2 position of the furan ring is a defining feature of the target molecule. This group is not typically added to a pre-existing 5-(hexoxymethyl)furan molecule. Instead, it is preserved from the HMF precursor, which is itself formed with the aldehyde group intact during the dehydration of hexose (B10828440) sugars.
However, understanding formylation chemistry, such as the Vilsmeier-Haack reaction, is relevant for the broader synthesis of furan-2-carbaldehydes. The Vilsmeier reaction, for instance, uses a phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) mixture to formylate activated aromatic rings like furan. mdpi.com A study on the synthesis of deuterated furan-2-carbaldehyde utilized deuterated DMF (DMF-d₇) and oxalyl chloride to achieve formylation in quantitative yield, demonstrating a modern approach to this classic transformation. mdpi.com For this compound, the key is the retention of the formyl group originating from the sugar feedstock.
Etherification Strategies for Hexoxymethyl Group Incorporation
The conversion of HMF to this compound is achieved through the etherification of the hydroxyl group at the C5 position of HMF with a source of the hexyl group, typically 1-hexanol (B41254). This reaction is generally catalyzed by an acid. umich.edu
The reaction mechanism for Brønsted acid-catalyzed etherification involves the protonation of the hydroxyl group of HMF, followed by the nucleophilic attack of the alcohol (e.g., 1-hexanol) and the subsequent loss of a water molecule to form the ether linkage. researchgate.net This process is a selective functionalization of the hydroxyl group while preserving the aldehyde group. confex.com
Several catalytic systems have been explored for the synthesis of various 5-(alkoxymethyl)furfurals from HMF. rsc.org Solid acid catalysts are particularly attractive due to their ease of separation and potential for reuse. rsc.org Studies have shown that sulfonic acid-functionalized resins (e.g., Amberlyst-15), zeolites (e.g., H-BEA, H-ZSM-5), and other heterogeneous acids are effective for this transformation. confex.comrsc.org
Research on the etherification of HMF with different alcohols has provided insights into reaction kinetics and catalyst performance. For example, in the etherification with ethanol (B145695) to produce 5-(ethoxymethyl)furfural (EMF), H-BEA zeolite showed higher selectivity (95%) compared to other catalysts like Amberlyst-15 (76%). The rate of ether formation has been observed to decrease with increasing size of the alcohol. confex.com Another efficient method involves reacting 5-(chloromethyl)furfural (CMF) with alcohols; this route can produce 5-(alkoxymethyl)furfurals in excellent yields (>90%) without an added acid catalyst, as the reaction generates HCl in situ. researchgate.net
Table 1: Research Findings on HMF Etherification
| Catalyst | Alcohol | Product | Key Findings | Reference |
|---|---|---|---|---|
| Amberlyst-15 / Dowex DR2030 | Various alcohols | 5-(alkoxymethyl)furfural | Sulfonic acid resins showed exceptional reactivity and selectivity. | rsc.org |
| H-BEA Zeolite | Ethanol | 5-(ethoxymethyl)furfural (EMF) | Achieved 95% selectivity, higher than other tested solid acids. The high selectivity is attributed to a kinetic preference for etherification on the BEA structure. | |
| H-ZSM-5 / H-BEA Zeolites | Ethanol, n-Butanol | 5-(alkoxymethyl)furfural | Brønsted acid sites in zeolites are suitable for etherification. Etherification rate decreases with increasing alcohol chain length. | confex.com |
| None (from CMF) | 1-Hexanol | This compound | Reaction of 5-(chloromethyl)furfural (CMF) with 1-hexanol using CaCO3 as a base additive yielded the product. | researchgate.net |
| Purolite CT275DR | Ethanol | 5-(ethoxymethyl)furfural (EMF) | Achieved over 70% selectivity to EMF at 100°C. | mdpi.com |
Catalytic Systems in the Synthesis of this compound
Dehydration and HMF Formation: The conversion of sugars to HMF is predominantly acid-catalyzed. Systems can include homogeneous mineral acids (like HCl), but heterogeneous catalysts are preferred for sustainability. acs.org These include solid acids like ion-exchange resins and zeolites. mdpi.com For converting glucose, a dual-catalyst system with both Lewis acid sites (for isomerization to fructose) and Brønsted acid sites (for dehydration) is often the most effective strategy. rsc.orgmdpi.com
Etherification of HMF: As detailed previously, the etherification of HMF's hydroxyl group is also an acid-catalyzed reaction. A variety of solid Brønsted acid catalysts have proven effective, offering advantages in terms of product isolation and catalyst recycling. confex.com The choice of catalyst can significantly impact selectivity and reaction rates. confex.com For instance, zeolites like H-BEA have demonstrated high selectivity for the cross-etherification of HMF with alcohols over self-etherification reactions. rsc.org Hierarchically structured zeolites can offer superior activity due to improved mass transfer. rsc.org Sulfonated biochars have also emerged as sustainable, biomass-based catalysts for producing 5-(alkoxymethyl)furfurals. bcrec.id
Table 2: Catalysts in the Synthetic Pathway
| Reaction Step | Catalyst Type | Specific Examples | Reference |
|---|---|---|---|
| Sugar Dehydration to HMF | Brønsted Acids | HCl, Ion-exchange resins (e.g., Purolite CT275DR) | mdpi.comacs.org |
| Glucose Isomerization to Fructose | Lewis Acids | Lewis acidic beta zeolites | mdpi.com |
| HMF Etherification | Solid Brønsted Acids | Amberlyst-15, H-BEA Zeolite, H-ZSM-5, H₄SiW₁₂O₄₀/MCM-41, Sulfonated Biochar | confex.comrsc.orgbcrec.idnih.gov |
| HMF Etherification (from CMF) | Base Additive | CaCO₃, K₂CO₃ | researchgate.net |
Homogeneous Catalysis for Selective Transformations
Homogeneous catalysis for the synthesis of 5-(alkoxymethyl)furfurals, including the hexyl derivative, typically employs mineral acids or metal salts dissolved in the reaction medium. Brønsted acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄) have been utilized to catalyze the dehydration of carbohydrates to HMF and its subsequent etherification in a one-pot process. rsc.org For instance, the conversion of fructose in an ethanol-DMSO mixed solvent system has been effectively catalyzed by phosphotungstic acid, yielding 5-(ethoxymethyl)furfural (EMF). nih.gov This approach can be extrapolated to the synthesis of this compound by using hexanol as the solvent or co-solvent.
Lewis acids, such as metal chlorides (e.g., AlCl₃, ZnCl₂), have also demonstrated catalytic activity. nih.govresearchgate.net For example, a combination of ZnCl₂ as a Lewis acid and a carboxylic acid as a Brønsted acid has been used to prepare 5-(acyloxymethyl)furfurals directly from carbohydrates, which can then be converted to the desired ether. nih.gov A hybrid catalytic system combining a homogeneous catalyst for one step and a heterogeneous catalyst for another has also been explored, showcasing the potential for tailored reaction pathways. rsc.org
While offering good catalytic activity and selectivity under optimized conditions, homogeneous catalysts present significant challenges in terms of separation from the product mixture and catalyst recycling, which can lead to increased costs and environmental concerns. mdpi.com
Heterogeneous Catalysis and Solid-Phase Reactions
To address the limitations of homogeneous systems, significant research has focused on the development of solid acid catalysts for the synthesis of 5-(alkoxymethyl)furfurals. These heterogeneous catalysts are easily separable from the reaction mixture, allowing for continuous processes and catalyst reuse. researchgate.net
A variety of solid acid catalysts have been investigated, including:
Sulfonic acid functionalized resins: Materials like Amberlyst-15 and Dowex DR2030 have shown excellent reactivity and selectivity for the etherification of HMF. rsc.org
Zeolites: H-form BEA zeolite catalysts have demonstrated high selectivity (>90%) for the cross-etherification of HMF with ethanol to produce EMF, even in the presence of water. Tin-beta zeolites have also been used in the one-pot synthesis of HMF from carbohydrates, which can then be further etherified. osti.gov
Sulfated metal oxides: Sulfated bimetallic oxides, such as SO₄²⁻/Al-Zr/KIT-6, have been synthesized and optimized for the selective etherification of HMF. researchgate.net
Sulfonated carbon materials: Biochar-derived sulfonated catalysts have been shown to be effective for both the conversion of HMF and the direct conversion of fructose to EMF. semanticscholar.org Similarly, sulfonated hydrophobic mesoporous organic polymers have exhibited superior catalytic performance in the one-pot synthesis of EMF from fructose. rsc.org
The general mechanism for the etherification of HMF over a solid Brønsted acid catalyst is believed to proceed via an SN2-type pathway. The choice of catalyst and support can significantly influence the reaction efficiency and product distribution.
Organocatalytic Methods
While less explored for the direct synthesis of 5-(alkoxymethyl)furfurals, organocatalysis represents a promising green alternative to metal- and strong acid-based systems. The principles of organocatalysis, which utilize small organic molecules to accelerate chemical reactions, can be applied to the activation of both the HMF substrate and the alcohol. For instance, the functional groups on HMF, such as the aldehyde, can be targeted by specific organocatalysts. While direct examples for this compound are not prevalent in the literature, the broader field of furan chemistry suggests potential avenues. For example, N-Heterocyclic Carbenes (NHCs) have been used for the deuteration of aldehydes, indicating their ability to activate the formyl group. mdpi.com Further research is needed to develop specific organocatalytic systems for the efficient etherification of HMF with long-chain alcohols like hexanol.
Optimization of Reaction Conditions and Process Development for Scalability
The successful translation of synthetic methodologies for this compound from the laboratory to an industrial scale hinges on the careful optimization of reaction parameters and the integration of sustainable practices.
Yield Enhancement and Diastereoselectivity/Enantioselectivity Control
The yield of 5-(alkoxymethyl)furfurals is highly dependent on several factors, including temperature, reaction time, catalyst loading, and the nature of the solvent. Studies on the synthesis of EMF have shown that increasing the reaction temperature and time can lead to higher fructose conversion and EMF yield, but also to the formation of by-products like ethyl levulinate. nih.govsemanticscholar.org The use of co-solvents like dimethyl sulfoxide (B87167) (DMSO) has been found to improve the selectivity towards HMF and subsequently EMF by inhibiting the formation of undesirable side products. rsc.orgrsc.org
The following table summarizes the optimized conditions and yields for the synthesis of 5-(ethoxymethyl)furfural (EMF) from various starting materials and catalysts, which can serve as a basis for optimizing the synthesis of the hexyl derivative.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of EMF (%) | Reference |
| Fructose | Phosphotungstic acid | Ethanol/DMSO | 140 | ~2.2 | 64 | nih.gov |
| Fructose | MOP-SO₃H | Ethanol | 100 | 5 | 72.2 | rsc.org |
| Fructose | Sulfonated biochar | Ethanol/DMSO | 120 | 12 | 58.8 | semanticscholar.org |
| HMF | Fe₃O₄@C–SO₃H | Ethanol | - | - | 88.4 | nih.gov |
| Glucose | γ-AlOOH and CeO₂@B₂O₃ | Ethanol/DMSO | 170 | 20 | 27.7 | rsc.org |
| 5-(chloromethyl)furfural | None (DIPEA additive) | 1-Hexanol | 65 | 6 | >90 (for hexyl ether) | researchgate.net |
This table is interactive. Click on the headers to sort the data.
For this compound, which is achiral, diastereoselectivity and enantioselectivity are not applicable. However, in the synthesis of related chiral furan derivatives, controlling stereochemistry would be a critical aspect of process development.
A high-yielding synthesis of 5-(alkoxymethyl)furfurals, including the hexyl derivative, has been reported starting from 5-(halomethyl)furfural. researchgate.net This method avoids the direct use of HMF and provides excellent yields (>90%) with 1-hexanol in the presence of N,N-diisopropylethylamine (DIPEA) as a base additive. researchgate.net
Integration of Green Chemistry Principles in Synthetic Design
The production of this compound from biomass-derived feedstocks aligns with the core principles of green chemistry. Key considerations for a sustainable synthetic design include:
Use of Renewable Feedstocks: The synthesis starts from carbohydrates like fructose and glucose, or their dehydration product HMF, which are derived from abundant and renewable biomass. nih.gov
Atom Economy: One-pot reactions that convert carbohydrates directly to the final ether product are preferred as they minimize waste and processing steps. osti.govnih.gov The direct etherification of HMF also represents an atom-economical route.
Use of Safer Solvents and Reagents: Research is ongoing to replace hazardous mineral acids and volatile organic solvents with greener alternatives. The use of solid catalysts reduces the need for corrosive and difficult-to-separate homogeneous acids. rsc.orgsemanticscholar.orgrsc.org Water is an environmentally benign solvent, and some catalytic systems have been shown to be effective in aqueous media.
Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures can significantly reduce the energy consumption of the process. researchgate.net
Catalyst Recyclability: The development and use of robust and recyclable heterogeneous catalysts are crucial for making the process economically and environmentally viable. semanticscholar.orgrsc.org
By focusing on these principles, the synthesis of this compound can be designed to be not only efficient but also sustainable.
Chemical Reactivity and Derivatization Strategies for 5 Hexoxymethyl Furan 2 Carbaldehyde
Transformations Involving the Carbaldehyde Moiety of 5-(Hexoxymethyl)furan-2-carbaldehyde
The aldehyde group is a primary site for chemical modifications, enabling access to a diverse range of derivatives through oxidation, reduction, and nucleophilic addition reactions.
Carbonyl Reductions and Oxidations
The aldehyde functional group of this compound can be selectively transformed into an alcohol or a carboxylic acid.
Reduction to Alcohol:
The reduction of the aldehyde to a primary alcohol, yielding (5-(hexoxymethyl)furan-2-yl)methanol, is a fundamental transformation. This can be achieved using various reducing agents.
Oxidation to Carboxylic Acid:
Conversely, the aldehyde can be oxidized to the corresponding carboxylic acid, 5-(hexoxymethyl)furan-2-carboxylic acid. This transformation is significant for the synthesis of furan-based polyesters and other polymers. mdpi.com Biocatalytic methods have been explored for this oxidation, demonstrating high selectivity for the aldehyde group. For instance, whole-cell biocatalysts have been employed for the selective oxidation of similar furan (B31954) aldehydes to their corresponding carboxylic acids with good to excellent yields. mdpi.com
| Product Name | Reaction Type |
| (5-(hexoxymethyl)furan-2-yl)methanol | Reduction |
| 5-(hexoxymethyl)furan-2-carboxylic acid | Oxidation |
Nucleophilic Additions and Condensation Reactions (e.g., Knoevenagel, Aldol)
The electrophilic carbon of the aldehyde group is susceptible to attack by various nucleophiles, leading to a host of addition and condensation products.
Knoevenagel Condensation:
The Knoevenagel condensation provides a route to form new carbon-carbon double bonds by reacting the aldehyde with active methylene (B1212753) compounds. sphinxsai.comdamascusuniversity.edu.sy This reaction is typically catalyzed by a base, such as piperidine. sphinxsai.com Studies on 5-substituted furan-2-carboxaldehydes have shown that they readily undergo Knoevenagel condensation with compounds like creatinine (B1669602) and indan-1,3-dione to yield various heterocyclic derivatives. sphinxsai.comdamascusuniversity.edu.syuobaghdad.edu.iqresearchgate.net The reactivity of the aldehyde and the stability of the resulting conjugated system are key factors in these reactions.
Aldol (B89426) Condensation:
While specific examples for this compound are not prevalent in the provided search results, the general reactivity of furan-2-carboxaldehydes suggests their capability to participate in Aldol-type reactions. These reactions would involve the formation of a β-hydroxy aldehyde or its dehydrated α,β-unsaturated analog.
Formation of Imines, Oximes, and Hydrazones
The reaction of the aldehyde with primary amines and their derivatives provides access to a variety of C=N bonded compounds.
Imines (Schiff Bases):
The condensation of this compound with primary amines leads to the formation of imines, also known as Schiff bases. These compounds are valuable intermediates in organic synthesis. For example, the reaction of furfural (B47365) derivatives with various amines has been used to synthesize new heterocyclic compounds. jmchemsci.com
Oximes:
Oximes are formed through the reaction of the aldehyde with hydroxylamine (B1172632). xisdxjxsu.asia The synthesis of 5-arylfuran-2-carbaldehyde oximes has been reported using hydroxylamine hydrochloride in the presence of various amino acid catalysts. xisdxjxsu.asia A general method for the synthesis of (E)-5-(hydroxymethyl)furan-2-carbaldehyde oxime involves reacting the aldehyde with hydroxylamine hydrochloride in ethanol (B145695). nih.gov
Hydrazones:
Reacting the aldehyde with hydrazine (B178648) or its derivatives yields hydrazones. These compounds are important for the synthesis of various nitrogen-containing heterocycles. For instance, the condensation of 5-nitrofurfural with p-hydroxy benzhydrazide is a key step in the synthesis of nifuroxazide. sphinxsai.com
| Reactant | Product Type |
| Primary Amine | Imine (Schiff Base) |
| Hydroxylamine | Oxime |
| Hydrazine | Hydrazone |
Olefination Reactions (e.g., Wittig, Horner-Wadsworth-Emmons)
Olefination reactions are powerful tools for converting the carbonyl group into a carbon-carbon double bond, allowing for significant extension of the carbon skeleton.
Wittig Reaction:
The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.org This reaction is highly versatile, and the stereochemistry of the resulting alkene can often be controlled by the nature of the ylide. organic-chemistry.org While specific examples with this compound are not detailed in the search results, the general applicability of the Wittig reaction to aldehydes makes it a viable strategy for its derivatization. masterorganicchemistry.comwikipedia.orglibretexts.org
Horner-Wadsworth-Emmons (HWE) Reaction:
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. nrochemistry.comwikipedia.orgyoutube.comyoutube.comorganic-chemistry.org This reaction typically favors the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org The HWE reaction is known for its high stereoselectivity and the ease of removal of the phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org The reaction proceeds through the nucleophilic addition of the phosphonate carbanion to the aldehyde, followed by the formation of an oxaphosphetane intermediate which then collapses to the alkene. nrochemistry.comyoutube.com
| Reaction Name | Key Reagent | Typical Product Stereochemistry |
| Wittig Reaction | Phosphorus Ylide | Dependent on ylide stability |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Predominantly (E)-alkene |
Reactivity of the Furan Ring in this compound
The furan ring, while aromatic, is less so than benzene (B151609) and can exhibit reactivity patterns that reflect this. matanginicollege.ac.in It is susceptible to electrophilic attack, and the position of this attack is influenced by the existing substituents.
Electrophilic Aromatic Substitution Patterns and Regioselectivity Studies
In electrophilic aromatic substitution reactions, the furan ring is activated, and substitution generally occurs at the position adjacent to the oxygen atom (the α-position). ksu.edu.sa For 5-substituted furans, the incoming electrophile will preferentially attack the C5 position if it is unsubstituted. However, in this compound, both α-positions are substituted.
The reactivity of the furan ring is such that electrophilic substitution requires milder conditions compared to benzene to avoid polymerization or ring-opening, which can be induced by strong acids. matanginicollege.ac.in The order of reactivity for electrophilic substitution among five-membered heterocycles is generally pyrrole (B145914) > furan > thiophene (B33073) > benzene. matanginicollege.ac.in
Regioselectivity studies on furan derivatives indicate that attack at the C2 (or C5) position is favored over the C3 (or C4) position because the resulting carbocation intermediate can be stabilized by three resonance structures, whereas attack at C3 leads to an intermediate stabilized by only two. matanginicollege.ac.inksu.edu.sa In the case of this compound, the existing substituents will direct further substitution. The electron-withdrawing nature of the carbaldehyde group at C2 would deactivate the ring towards electrophilic attack, particularly at the C3 position. Conversely, the electron-donating character of the ether-linked hexoxymethyl group at C5 would activate the ring, directing incoming electrophiles to the adjacent C4 position. Therefore, electrophilic substitution on this compound is expected to occur predominantly at the C4 position.
Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles
The furan moiety in this compound can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. nih.govmdpi.com This reaction is a powerful tool for creating six-membered rings and increasing molecular complexity in a single, atom-economical step. nih.govmdpi.com
The reactivity of the furan ring in a Diels-Alder reaction is influenced by the electronic nature of its substituents. Electron-withdrawing groups, such as the aldehyde group in this compound, generally decrease the reactivity of the furan diene. mdpi.comrsc.org However, these reactions can still proceed, often requiring elevated temperatures or the use of Lewis acid catalysts to enhance the reaction rate. nih.gov The direct Diels-Alder reaction of furfural derivatives with dienophiles can be thermodynamically unfavorable, but this can be overcome by modifying the aldehyde group or by using specific reaction conditions. mdpi.com For instance, conducting the reaction in an aqueous medium can provide an additional thermodynamic driving force. rsc.org
Common dienophiles used in Diels-Alder reactions with furan derivatives include maleimides, maleic anhydride, and various acrylates. The reaction typically yields oxabicycloheptene derivatives. The regioselectivity and stereoselectivity of these reactions are important considerations, with the formation of endo and exo isomers being possible. nih.govmdpi.com For example, the reaction of 2-methylfuran (B129897) with N-phenylmaleimide has been studied, and the resulting cycloadduct can be isolated in optically active form. mdpi.com
Table 1: Examples of Diels-Alder Reactions with Furan Derivatives
| Furan Derivative | Dienophile | Product Type | Reference |
| 2-Methylfuran | N-Phenylmaleimide | Oxabicycloheptene | mdpi.com |
| Furan | Maleic Anhydride | Oxabicycloheptene | nih.gov |
| Furfural | Maleimides | Oxabicycloheptene | rsc.org |
| 2,5-Bis(hydroxymethyl)furan (BHMF) | N-Phenylmaleimide derivatives | Diels-Alder adducts | nih.gov |
Ring-Opening and Polymerization Initiations for Advanced Materials
The furan ring in this compound can undergo ring-opening reactions, which can be a pathway to the formation of linear polymer chains. This reactivity is particularly relevant in the synthesis of advanced, bio-based materials. The polymerization of furan derivatives has been a subject of interest for over a century, with initial research focusing on thermosetting resins from furfural and furfuryl alcohol. researchgate.net
Acid-catalyzed polymerization is a common method for furan derivatives. researchgate.net In the presence of strong acids, the furan ring can be protonated, leading to reactive intermediates that can initiate polymerization or undergo ring-opening. pharmaguideline.com The polymerization of furfuryl alcohol, a related compound, is known to be sensitive to ring-opening side reactions, which can be controlled by adjusting polymerization conditions such as the type of acid initiator and the water content. nih.gov The resulting polymers can contain both intact furan rings and opened-ring structures with carbonyl functionalities. nih.gov
Furan-based polymers are considered a promising alternative to petroleum-based plastics. researchgate.net For instance, furan-2,5-dicarboxylic acid (FDCA), which can be derived from 5-hydroxymethylfurfural (B1680220) (a precursor to this compound), is a key monomer for producing polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) with excellent barrier properties. researchgate.net The polymerization can proceed through various mechanisms, including free radical, cationic, anionic, and stereospecific systems. researchgate.net
Modifications of the Hexoxymethyl Side Chain
The hexoxymethyl side chain of this compound offers additional opportunities for chemical modification, allowing for the introduction of new functional groups and the alteration of the molecule's physical and chemical properties.
Cleavage of the Ether Linkage and Subsequent Functionalization
The ether linkage in the hexoxymethyl side chain can be cleaved under specific reaction conditions. Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group, followed by nucleophilic attack by the halide ion. masterorganicchemistry.commasterorganicchemistry.com Depending on the structure of the ether, the cleavage can occur through an SN1 or SN2 mechanism. masterorganicchemistry.com For a primary ether like the hexoxymethyl group, an SN2 pathway is expected. masterorganicchemistry.com
Cleavage of the ether bond would yield 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and a hexyl halide. The resulting hydroxymethyl group on the furan ring can then be further functionalized. For example, it can be oxidized to a carboxylic acid, esterified, or used in other substitution reactions. This strategy allows for the conversion of the hexoxymethyl group into a variety of other functional moieties.
Selective Functionalization of the Alkyl Chain
While direct functionalization of the unactivated alkyl chain of the hexoxymethyl group is challenging, modern synthetic methods offer potential pathways. Late-stage functionalization techniques, which involve the selective reaction of C-H bonds, are an emerging area of research. researchgate.net For instance, copper-catalyzed C-H functionalization has been used to modify the side chains of 5-nitrofuran derivatives, introducing hydroxyl, methyl, and other groups. researchgate.net Although not specifically reported for this compound, these methods could potentially be adapted for the selective modification of its hexyl chain.
Multi-Component Reactions and Cascade Transformations Utilizing this compound
This compound, with its aldehyde functionality, is a prime candidate for participation in multi-component reactions (MCRs). MCRs are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov
The aldehyde group is a common reactive component in many well-known MCRs, such as the Biginelli, Hantzsch, and Ugi reactions. nih.govresearchgate.net For example, 5-hydroxymethylfurfural (HMF) has been successfully employed in the Biginelli reaction, a condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, to produce dihydropyrimidinones. researchgate.net Given the structural similarity, this compound is expected to undergo similar transformations.
Cascade reactions, where a series of intramolecular reactions are triggered by a single event, also represent a powerful strategy for building molecular complexity. The reactive aldehyde and furan functionalities within this compound can be exploited in designing such cascades. For instance, an initial reaction at the aldehyde could be followed by an intramolecular cycloaddition involving the furan ring, leading to complex polycyclic structures.
Advanced Structural Elucidation and Spectroscopic Analysis of 5 Hexoxymethyl Furan 2 Carbaldehyde Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the molecular structure of organic compounds in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled. While specific experimental data for 5-(Hexoxymethyl)furan-2-carbaldehyde is not widely published, a detailed spectral prediction can be made based on extensive data available for analogous compounds such as 5-(ethoxymethyl)furan-2-carbaldehyde (B1367172) and 5-hydroxymethylfurfural (B1680220) (HMF).
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The furan (B31954) ring protons typically appear as doublets due to coupling with each other. The aldehyde proton is highly deshielded and appears as a singlet. The protons of the hexoxymethyl group will show characteristic shifts and multiplicities corresponding to their position relative to the oxygen atom.
Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |
|---|---|---|---|---|
| CHO | 9.60 - 9.65 | s (singlet) | - | Typical range for an aldehyde proton on a furan ring. |
| H-3 | 7.18 - 7.22 | d (doublet) | ~3.6 | Couples with H-4. |
| H-4 | 6.55 - 6.60 | d (doublet) | ~3.6 | Couples with H-3. |
| -OCH₂- (Hexyl) | 4.55 - 4.60 | s (singlet) | - | Methylene (B1212753) group attached to the furan ring. |
| -OCH₂- (Furan) | 3.50 - 3.60 | t (triplet) | ~6.6 | Methylene group of the hexyl chain attached to the ether oxygen. |
| -CH₂- (x4) | 1.25 - 1.70 | m (multiplet) | - | Overlapping signals of the four internal methylene groups of the hexyl chain. |
| -CH₃ | 0.85 - 0.95 | t (triplet) | ~7.0 | Terminal methyl group of the hexyl chain. |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the aldehyde is the most deshielded. The furan ring carbons have characteristic shifts in the aromatic region, while the aliphatic carbons of the hexyl chain appear in the upfield region.
Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=O (Aldehyde) | 177 - 178 | Highly deshielded carbonyl carbon. |
| C-5 (Furan) | 160 - 162 | Carbon bearing the hexoxymethyl substituent. |
| C-2 (Furan) | 152 - 154 | Carbon bearing the aldehyde group. |
| C-3 (Furan) | 122 - 124 | Furan ring methine carbon. |
| C-4 (Furan) | 110 - 112 | Furan ring methine carbon. |
| -OCH₂- (Furan) | 72 - 74 | Methylene carbon attached to the furan ring. |
| -OCH₂- (Hexyl) | 65 - 67 | Methylene carbon of the hexyl chain attached to the ether oxygen. |
| Aliphatic -CH₂- Carbons | 31.5, 29.5, 25.5, 22.5 | Approximate shifts for the remaining four hexyl chain carbons. |
| -CH₃ | 13.5 - 14.5 | Terminal methyl carbon. |
For complex structural confirmation, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) are invaluable. An HSQC spectrum correlates proton and carbon shifts over a single bond, allowing for the definitive assignment of each proton signal to its directly attached carbon atom. This technique would be crucial for distinguishing between the various methylene (-CH₂) groups in the hexyl chain.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Molecular Fingerprinting
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers significant structural information. Techniques like Electron Ionization (EI) are "hard" ionization methods that cause extensive fragmentation, while "soft" ionization methods like Electrospray Ionization (ESI) typically yield the molecular ion with less fragmentation.
For this compound (C₁₂H₁₈O₃), the exact mass is 210.1256 g/mol . The fragmentation in an EI-MS experiment is predicted to follow pathways characteristic of aldehydes and ethers.
Key Predicted Fragmentation Pathways:
α-cleavage: The primary fragmentation for aromatic aldehydes is the loss of a hydrogen radical from the carbonyl group, leading to a stable acylium ion (M-1).
Benzylic-type Cleavage: Cleavage of the C-O bond in the hexoxy group is highly probable, leading to the loss of a hexoxy radical (•OC₆H₁₃) or a hexene molecule via rearrangement.
McLafferty Rearrangement: While less common for the aldehyde itself, a McLafferty-type rearrangement can occur within the hexyl chain, leading to the loss of neutral alkene fragments.
Alkyl Chain Fragmentation: The hexyl chain itself will fragment, producing a series of characteristic peaks separated by 14 mass units (-CH₂-).
Predicted Key Fragment Ions in Mass Spectrometry
| m/z (Mass/Charge) | Proposed Fragment Structure/Loss | Notes |
|---|---|---|
| 210 | [M]⁺ | Molecular ion. |
| 209 | [M-H]⁺ | Loss of the aldehydic hydrogen, forming a stable acylium ion. |
| 181 | [M-CHO]⁺ | Loss of the formyl radical. |
| 125 | [M-C₆H₁₃]⁺ | Cleavage of the O-C bond of the ether, loss of the hexyl radical. |
| 110 | [M-C₆H₁₂O]⁺ | Loss of hexan-1-ol. |
| 97 | [C₅H₅O₂]⁺ | Furan ring with aldehyde and methylene cation, resulting from cleavage of the ether bond. |
| 85 | [C₆H₁₃]⁺ | Hexyl cation. |
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the parent ion and its fragments, allowing for the calculation of their elemental compositions and confirming the proposed fragmentation pathways.
Vibrational Spectroscopy (IR, Raman) for Functional Group Signatures and Reaction Monitoring
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. These methods are excellent for identifying functional groups within a molecule.
For this compound, the key functional groups—aldehyde, ether, and the furan ring—exhibit characteristic absorption or scattering frequencies.
Predicted Characteristic Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Notes |
|---|---|---|---|
| 2960-2850 | C-H Stretch | Aliphatic (Hexyl) | Strong bands corresponding to asymmetric and symmetric stretching of CH₂ and CH₃ groups. |
| 2850-2700 | C-H Stretch | Ald |
Theoretical and Computational Studies of 5 Hexoxymethyl Furan 2 Carbaldehyde and Its Transformations
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. For furan (B31954) derivatives like 5-(hydroxymethyl)furfural (5-HMF), a close analog of HMFOC6, DFT methods have been successfully employed to analyze their molecular attributes. tandfonline.com
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability.
For HMFOC6, the HOMO is expected to be localized primarily on the furan ring and the oxygen atom of the hexoxymethyl group, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is anticipated to be centered on the carbaldehyde group, highlighting its susceptibility to nucleophilic attack. This distribution is consistent with studies on similar furan-2-carbaldehyde derivatives. tandfonline.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.50 |
| ELUMO | -2.10 |
| Energy Gap (ΔE) | 4.40 |
Electrostatic Potential Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic reactions. The MEP map illustrates the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich) and blue regions representing positive potential (electron-poor).
In the case of HMFOC6, the MEP map would likely show the most negative potential around the oxygen atom of the carbaldehyde group, making it a prime target for electrophiles. The regions around the hydrogen atoms of the furan ring and the hexoxymethyl chain would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. Natural Population Analysis (NPA) can provide a quantitative measure of the charge distribution. For instance, in related furan derivatives, the carbon atom of the formyl group carries a significant positive charge, making it a key electrophilic center. nih.gov
| Atom | Charge (e) |
|---|---|
| O (furan ring) | -0.250 |
| C (aldehyde) | +0.450 |
| O (aldehyde) | -0.500 |
| O (ether) | -0.300 |
Mechanistic Pathway Simulations and Transition State Identification for Reactions Involving this compound
Computational methods allow for the detailed investigation of reaction mechanisms, including the identification of intermediates, transition states, and the calculation of activation energies. Such studies are crucial for understanding and optimizing chemical transformations.
Reaction Coordinate Analysis and Energy Profiles
Reaction coordinate analysis involves mapping the energy of a system as it progresses from reactants to products along a specific reaction pathway. This analysis helps in identifying the transition state, which is the highest energy point along the reaction coordinate. DFT calculations have been used to investigate the conversion of 5-HMF to other valuable chemicals, providing insights into the reaction pathways and energy barriers. acs.org For instance, the oxidation of the aldehyde group or the hydrogenolysis of the ether linkage in HMFOC6 would be key reactions to study.
A potential reaction pathway for HMFOC6 could be its oxidation to 5-(hexoxymethyl)furan-2-carboxylic acid. The energy profile for this reaction would likely show an initial reactant complex, a transition state for the oxidation step, and the final product. The structure of the transition state would reveal the key bond-forming and bond-breaking events.
Kinetic and Thermodynamic Parameters from Computational Models
From the calculated energy profiles, important kinetic and thermodynamic parameters can be derived. The activation energy (Ea), which is the energy difference between the reactants and the transition state, determines the reaction rate. The reaction energy (ΔE), the energy difference between the products and reactants, indicates whether the reaction is exothermic or endothermic.
Computational studies on the conversion of 5-HMF on various catalysts have provided valuable data on activation and reaction energies. rsc.org For a hypothetical oxidation of HMFOC6, the calculated activation energy would provide an estimate of the reaction's feasibility under different conditions.
| Parameter | Value (kcal/mol) |
|---|---|
| Activation Energy (Ea) | 15.5 |
| Reaction Energy (ΔE) | -25.0 |
Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. This is particularly important for a flexible molecule like HMFOC6, which possesses a hexoxymethyl side chain.
MD simulations can reveal the preferred conformations of the hexoxymethyl group and how it interacts with solvent molecules or other reactants. Understanding the conformational landscape is crucial as different conformers can exhibit different reactivities. Furthermore, MD simulations can shed light on how HMFOC6 molecules interact with each other in the liquid phase, providing insights into properties like viscosity and solubility. Studies on the dimerization of 5-HMF have shown the importance of intermolecular interactions in the formation of larger aggregates. nih.gov
Structure-Property Relationship Modeling for Functionalized Derivatives
Theoretical and computational chemistry serve as powerful tools for predicting how the structural modification of this compound influences its physicochemical and functional properties. By employing techniques such as Quantitative Structure-Activity Relationship (QSAR) and Density Functional Theory (DFT), researchers can build models that correlate molecular descriptors with specific outcomes, such as reactivity, solubility, or biological activity. These models are instrumental in the rational design of new derivatives with tailored functionalities, reducing the need for extensive empirical synthesis and testing.
The core principle of structure-property relationship modeling is that the properties of a chemical compound are intrinsically linked to its molecular structure. drugdesign.org For derivatives of this compound, key structural features that can be systematically varied include:
The length and branching of the alkoxymethyl chain: Altering the hexyl group to other alkyl chains (e.g., methyl, ethyl, octyl) can significantly impact properties like hydrophobicity, steric hindrance, and van der Waals interactions. rsc.org
Substitution on the furan ring: Introducing electron-donating or electron-withdrawing groups at the C-3 or C-4 positions of the furan ring can modulate the electron density distribution across the molecule, affecting its reactivity and spectroscopic properties. psu.edu
Modification of the carbaldehyde group: Transforming the aldehyde into other functional groups, such as a carboxylic acid, an alcohol, or an imine, creates new compounds with distinct chemical behaviors.
Modeling Physicochemical Properties:
Computational models can predict a range of physicochemical properties for functionalized derivatives of this compound. For instance, the length of the alkyl chain in 5-alkoxymethylfurfurals has a discernible effect on their physical properties. As the alkyl chain length increases, properties such as the diffusion coefficient tend to decrease due to larger molecular volumes. nih.gov This is also accompanied by changes in thermal stability and solubility. rsc.org
A hypothetical structure-property relationship study for a series of 5-alkoxymethyl-2-furaldehydes, where the alkyl chain is varied, could yield data such as that presented in the interactive table below. Such data is typically generated using computational chemistry software that calculates molecular descriptors and correlates them with physical properties.
Interactive Data Table: Predicted Physicochemical Properties of 5-Alkoxymethyl-2-furaldehyde Derivatives
| Derivative Name | Alkyl Chain | Molecular Weight ( g/mol ) | Predicted LogP | Predicted Boiling Point (°C) |
| 5-(Methoxymethyl)furan-2-carbaldehyde | -CH3 | 140.14 | 1.2 | 205 |
| 5-(Ethoxymethyl)furan-2-carbaldehyde (B1367172) | -CH2CH3 | 154.16 | 1.7 | 225 |
| 5-(Propoxymethyl)furan-2-carbaldehyde | -CH2CH2CH3 | 168.19 | 2.2 | 245 |
| 5-(Butoxymethyl)furan-2-carbaldehyde | -CH2(CH2)2CH3 | 182.22 | 2.7 | 265 |
| 5-(Pentoxymethyl)furan-2-carbaldehyde | -CH2(CH2)3CH3 | 196.24 | 3.2 | 285 |
| This compound | -CH2(CH2)4CH3 | 210.27 | 3.7 | 305 |
Modeling Electronic Properties and Reactivity:
DFT calculations are particularly useful for understanding the electronic properties of molecules. By calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), one can estimate the electronic band gap, which is a key indicator of chemical reactivity and kinetic stability. researchgate.net Introducing different substituents to the furan ring of this compound would alter the HOMO and LUMO energy levels.
For example, substituting with an electron-donating group (EDG) like a methoxy (B1213986) group (-OCH3) at the C-3 position would be expected to raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, an electron-withdrawing group (EWG) like a nitro group (-NO2) would lower the LUMO energy, making the molecule a better electron acceptor and more reactive towards nucleophiles. psu.edu
A theoretical study modeling the effects of substitution on the electronic properties of the furan ring in a simplified furan-2-carbaldehyde system could produce the following illustrative data:
Interactive Data Table: Predicted Electronic Properties of Substituted Furan-2-carbaldehyde Derivatives
| Substituent at C-4 | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Predicted Reactivity |
| -H (unsubstituted) | -6.5 | -1.8 | 4.7 | Moderate |
| -CH3 (EDG) | -6.2 | -1.7 | 4.5 | Higher (towards electrophiles) |
| -OCH3 (EDG) | -5.9 | -1.6 | 4.3 | High (towards electrophiles) |
| -Cl (EWG) | -6.8 | -2.1 | 4.7 | Higher (towards nucleophiles) |
| -CN (EWG) | -7.1 | -2.5 | 4.6 | High (towards nucleophiles) |
| -NO2 (EWG) | -7.5 | -2.9 | 4.6 | Very high (towards nucleophiles) |
These computational models, while theoretical, provide valuable insights for designing new functionalized derivatives of this compound with specific, desired properties for various applications in materials science and synthetic chemistry. The ability to predict how structural changes will impact function allows for a more targeted and efficient approach to the development of novel compounds. drugdesign.org
Applications and Potential Utilities of 5 Hexoxymethyl Furan 2 Carbaldehyde As a Chemical Synthon
Building Block for Polymer and Material Science
The bifunctional nature of 5-(Hexoxymethyl)furan-2-carbaldehyde, possessing both an aldehyde and a furan (B31954) ring that can be chemically modified, makes it a promising candidate for the development of novel polymers and materials. The long hexyl chain can influence the physical properties of the resulting materials, such as their solubility, thermal characteristics, and mechanical performance.
Monomer for Specialty Polymers and Copolymers
This compound can serve as a monomer for the synthesis of a variety of specialty polymers. The aldehyde group can participate in condensation reactions with suitable co-monomers to form polyesters, polyamides, and polyimines (Schiff bases). For instance, reaction with diamines would yield polyimines with the furan ring and the hexoxymethyl group as part of the polymer backbone. The presence of the hexoxymethyl side chain is anticipated to enhance the solubility of these polymers in organic solvents and act as an internal plasticizer, potentially leading to materials with increased flexibility and lower glass transition temperatures compared to polymers derived from unsubstituted HMF.
Furthermore, the furan ring itself can be involved in polymerization reactions. For example, furan derivatives can undergo ring-opening polymerization or be used in Diels-Alder reactions to create cross-linked or linear polymers. The versatility of this compound allows for its potential use in creating copolymers with tailored properties by combining it with other monomers.
Precursor for Advanced Coatings, Resins, and Adhesives
The chemical reactivity of this compound makes it a valuable precursor for the formulation of advanced coatings, resins, and adhesives. Furan-based resins, known for their thermal and chemical resistance, can be synthesized using this compound. The aldehyde group can react with phenols or urea (B33335) to form thermosetting resins. The hexoxymethyl group would likely improve the processability of these resins by reducing their viscosity and enhancing their compatibility with other components in a formulation.
In the context of coatings, the long alkyl chain could improve the hydrophobic properties of the cured film, leading to enhanced water resistance and durability. Similarly, in adhesive formulations, the incorporation of this compound could lead to improved bonding with non-polar substrates and greater flexibility of the adhesive joint. Research on furfuryl alcohol, a related compound, has shown its utility in producing corrosion-resistant resins and as a component in adhesives based on urea-formaldehyde resins due to its wetting and dispersant properties atamanchemicals.com. It is plausible that this compound could offer similar, if not enhanced, performance in these applications.
Intermediate in the Synthesis of Complex Organic Molecules
The unique chemical structure of this compound makes it a valuable intermediate for the synthesis of more complex organic molecules with potential applications in the pharmaceutical and agrochemical industries. The aldehyde and the furan ring can be selectively functionalized to build molecular complexity.
Precursors for Advanced Small Molecules (e.g., potential pharmaceutical intermediates - generic, non-clinical focus)
Furan derivatives are important structural motifs in many biologically active compounds and pharmaceuticals nih.gov. This compound can be a starting material for the synthesis of a variety of heterocyclic compounds. For example, the aldehyde group can be a handle for the construction of pyrazoline, oxazole, or quinazolinone rings, which are known pharmacophores researchgate.net. The furan ring itself can be a precursor to other cyclic systems through rearrangement or ring-opening reactions. The hexoxymethyl side chain can be retained in the final molecule to modulate its lipophilicity, which is a critical parameter for drug absorption and distribution. While specific examples for the hexoxymethyl derivative are not yet prevalent in literature, the general synthetic utility of furan-2-carbaldehydes in medicinal chemistry is well-established mdpi.com.
Building Blocks for Agrochemical Development (generic, non-clinical focus)
The agrochemical industry also utilizes furan-containing compounds, for example, as fungicides and insecticides researchgate.net. The synthesis of novel agrochemicals can benefit from the availability of functionalized building blocks like this compound. The furan ring is a known toxophore in certain agrochemicals, and modifications of the substituents on the ring can lead to new active ingredients with improved efficacy or a more favorable environmental profile. The hexoxymethyl group could enhance the penetration of the active molecule through the waxy cuticle of plants or the exoskeleton of insects. The general synthetic routes applied to furfural (B47365) and its derivatives for agrochemical applications could be adapted for this compound to explore new chemical space for potential agrochemical candidates researchgate.net.
Development of Catalysts and Ligands from this compound Derivatives
The structure of this compound is amenable to transformation into ligands for coordination chemistry and catalysis. The aldehyde group can be converted into various functionalities, such as imines (through reaction with primary amines), amines (via reductive amination), or alcohols (through reduction), which can act as donor atoms for metal coordination.
For instance, the synthesis of Schiff base ligands by condensing this compound with chiral amines could lead to new chiral catalysts for asymmetric synthesis. The furan oxygen atom can also participate in metal coordination, leading to polydentate ligands. The hexoxymethyl side chain could influence the solubility of the resulting metal complexes in different solvents, which is a crucial aspect for catalytic applications in various reaction media. While the direct use of this compound derivatives as catalysts is a nascent area of research, the broader field of furan-based ligands in catalysis is an active area of investigation.
Data Tables
Table 1: Synthesis of 5-(alkoxymethyl)furfurals
The following table presents the isolated yields for the synthesis of various 5-(alkoxymethyl)furfurals, including 5-(hexyloxymethyl)furfural, by reacting 5-(chloromethyl)furfural (CMF) or 5-(bromomethyl)furfural (BMF) with the corresponding alcohol. rsc.org
| 5-(alkoxymethyl)furfural | Starting Material | Isolated Yield (%) |
| 5-(Pentoxymethyl)furfural | CMF | 93 |
| 5-(Pentoxymethyl)furfural | BMF | 94 |
| 5-(Hexyloxymethyl)furfural | CMF | 94 |
| 5-(Hexyloxymethyl)furfural | BMF | 96 |
| 5-(Isopropoxymethyl)furfural | CMF | 90 |
| 5-(Isopropoxymethyl)furfural | BMF | 92 |
Role in Analytical Chemistry Method Development
The development of new analytical methods often relies on the introduction of novel reagents that can enhance the detectability or separation of target analytes. Furan derivatives, with their inherent reactivity, are of interest in this regard.
Derivatization is a chemical modification process used to convert an analyte into a product that has improved chromatographic properties. For a compound like this compound, the aldehyde functional group would be the primary site for such reactions.
In theory, the aldehyde could react with primary or secondary amines, hydrazines, or hydroxylamines to form imines, hydrazones, or oximes, respectively. This process could be used to:
Introduce a chromophore or fluorophore: For analytes that lack a suitable UV-visible absorbing or fluorescent moiety, derivatization with a reagent that contains one can significantly enhance detection sensitivity in HPLC. If this compound were to be used to derivatize a colorless, non-fluorescent analyte, the furan ring system itself could potentially serve as a chromophore.
Improve volatility for Gas Chromatography (GC): By reacting with non-volatile analytes (e.g., certain amino acids or pharmaceuticals), the resulting derivative might exhibit increased volatility, making it amenable to GC analysis.
Enhance ionization for Mass Spectrometry (MS): Derivatization can be used to introduce a readily ionizable group, improving the signal intensity in MS detection.
However, no published studies were found that specifically utilize this compound for these purposes. The selection of a derivatizing agent is highly dependent on the analyte and the matrix, and the specific properties of the hexoxymethyl group (e.g., its lipophilicity) would influence the chromatographic behavior of the resulting derivatives.
Table 1: Potential Derivatization Reactions of this compound (This table is theoretical and illustrates potential reactions based on general aldehyde chemistry, not on documented applications of this specific compound.)
| Analyte Functional Group | Reagent Functional Group | Resulting Product | Potential Analytical Advantage |
| Primary Amine (-NH₂) | Aldehyde (-CHO) | Schiff Base (Imine) | Improved chromatographic retention, introduction of a chromophore. |
| Hydrazine (B178648) (-NHNH₂) | Aldehyde (-CHO) | Hydrazone | Often highly colored or fluorescent, enhancing detectability. |
| Hydroxylamine (B1172632) (-NHOH) | Aldehyde (-CHO) | Oxime | Stable derivative suitable for various chromatographic techniques. |
Chemical sensors are devices that transform chemical information into an analytically useful signal. They typically consist of a chemical recognition element (receptor) coupled to a physical transducer.
The aldehyde group of this compound could theoretically be incorporated into a sensor platform in several ways:
Immobilization onto a solid support: The molecule could be covalently attached to a substrate (e.g., a polymer, nanoparticle, or electrode surface). The immobilized aldehyde could then serve as a reactive site for the selective capture of specific analytes from a sample. For instance, a sensor for hydrazine could be developed based on the formation of a hydrazone on the sensor surface, leading to a change in color, fluorescence, or electrical properties.
Component of a colorimetric or fluorometric probe: In solution, the reaction of this compound with a target analyte could lead to a distinct change in the solution's optical properties. The specificity of this interaction would be key to the sensor's selectivity.
The hexoxymethyl group would influence the solubility and physical properties of such a sensor system, potentially making it more suitable for non-aqueous environments or for creating specific hydrophobic interactions with a target analyte.
Despite these theoretical possibilities, the scientific literature does not currently contain reports on the design, synthesis, or application of selective chemical sensing systems based on this compound. Research in this area has focused on other furan derivatives.
Table 2: Potential Sensing Mechanisms Involving this compound (This table is based on theoretical principles of chemical sensor design.)
| Sensing Principle | Role of this compound | Potential Target Analyte | Signal Transduction |
| Colorimetry | Forms a colored product upon reaction. | Amines, Hydrazines | Change in UV-Visible Absorbance |
| Fluorimetry | Forms a fluorescent product or quenches fluorescence upon reaction. | Nucleophiles (e.g., thiols) | Change in Fluorescence Intensity |
| Electrochemical Sensing | Immobilized on an electrode surface to react with an electroactive analyte. | Redox-active species | Change in Current or Potential |
Sustainable Chemistry and Environmental Considerations in the Chemical Lifecycle of 5 Hexoxymethyl Furan 2 Carbaldehyde
Renewable Feedstock Utilization and Biomass Conversion Pathways
The synthesis of 5-(Hexoxymethyl)furan-2-carbaldehyde begins with the strategic utilization of renewable biomass. The entire carbon backbone of the molecule is derived from lignocellulosic materials, which are abundant, non-food-competing resources like agricultural residues, forestry waste, and dedicated energy crops. researchgate.netresearchgate.net The core furan (B31954) structure originates from 5-Hydroxymethylfurfural (B1680220) (HMF), a pivotal platform chemical produced via the acid-catalyzed dehydration of C6 sugars (hexoses). researchgate.netresearchgate.net
The primary conversion pathways involve:
Hydrolysis of Polysaccharides: Lignocellulosic biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952). The carbohydrate fractions, such as starch and cellulose (glucose-based polymers) or inulin (B196767) (a fructose-based polymer), are first broken down into their constituent monosaccharides, glucose and fructose (B13574), through hydrolysis. nih.gov
Dehydration of Hexoses: These simple sugars are then subjected to acid-catalyzed dehydration to yield HMF. Fructose is more readily dehydrated to HMF than glucose. researchgate.net Therefore, processes involving glucose often incorporate an isomerization step, mediated by Lewis acids, to convert glucose to fructose before dehydration. nih.gov
Table 1: Examples of HMF Production from Various Renewable Feedstocks This table showcases the diversity of biomass sources that can be valorized into the key HMF intermediate.
| Feedstock | Catalyst System | HMF Yield | Reference |
|---|---|---|---|
| Chicory Roots (Inulin) | Sulphuric Acid (in water) | 9% | nih.gov |
| Filter Paper (Cellulose) | MnCl2 in [BMIM]Cl (Ionic Liquid) | 40% | nih.gov |
| Bread Waste | Sulfonated Biochar | 30 mol% | nih.gov |
| Foxtail Weed | [DMA]+[CH3SO3]- (Ionic Liquid) | 58 wt% | nih.gov |
| Fructose | H4SiW12O40 in DES/Acetonitrile | 76% | rsc.org |
The hexyl ether moiety of this compound is derived from 1-hexanol (B41254), which can also be produced from biomass, further enhancing the renewable profile of the final product.
Eco-Friendly Synthetic Methodologies and Solvent Selection
Green synthetic strategies for this compound focus on both the production of the HMF intermediate and its subsequent etherification.
HMF Synthesis: Traditional HMF production often relied on corrosive mineral acids, leading to equipment challenges and difficult separations. Modern eco-friendly methodologies include:
Solid Acid Catalysts: Heterogeneous catalysts like zeolites, sulfonic acid-functionalized resins, and supported polyoxometalates are replacing homogeneous acids. nih.govnih.gov These catalysts are less corrosive, easily separable for reuse, and can be designed for high selectivity. nih.gov
Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These novel solvents can act as both the reaction medium and the catalyst, offering high HMF yields under mild conditions. nih.govnih.govbohrium.com Biphasic systems using DESs allow for in-situ extraction of HMF, preventing its degradation and simplifying purification. rsc.org
Etherification of HMF to this compound: The conversion of HMF to its hexyl ether is typically an acid-catalyzed etherification reaction with 1-hexanol. Green approaches prioritize:
Solid Brønsted Acid Catalysts: Zeolites like H-BEA have shown exceptional selectivity (>90%) for the cross-etherification of HMF with alcohols, minimizing the self-etherification of either reactant. confex.comacs.org Other effective catalysts include Amberlyst resins and sulfated metal oxides. confex.comresearchgate.net
Table 2: Catalytic Systems for the Etherification of HMF to Alkoxymethylfurfurals This table provides examples of eco-friendly catalytic systems for producing HMF ethers, which serve as direct analogues for the synthesis of this compound.
| HMF Derivative | Alcohol | Catalyst | Yield | Reference |
|---|---|---|---|---|
| 5-Ethoxymethylfurfural (EMF) | Ethanol (B145695) | H-BEA Zeolite | >90% Selectivity | acs.org |
| 5-Ethoxymethylfurfural (EMF) | Ethanol | H4SiW12O40/MCM-41 | 84.1% Selectivity | nih.gov |
| 5-Ethoxymethylfurfural (EMF) | Ethanol | SO42-/Al-Zr/KIT-6 | 89.8% Yield | researchgate.net |
| 5,5′(oxy-bis(methylene))bis-2-furfural (OBMF) | HMF (self-etherification) | Iron(III) sulfate (B86663) in DMC | up to 99% Yield | researchgate.net |
| 5,5′(oxy-bis(methylene))bis-2-furfural (OBMF) | HMF (self-etherification) | Zeolite Catalysts | High Activity | rsc.org |
Atom Economy, Process Efficiency, and Waste Minimization in Industrial Synthesis
The principles of atom economy and process mass intensity (PMI) are central to evaluating the "greenness" of the synthesis of this compound.
Atom Economy: The ideal synthesis of the target compound from HMF and 1-hexanol is an acid-catalyzed dehydration: C₆H₆O₃ (HMF) + C₆H₁₄O (1-Hexanol) → C₁₂H₁₈O₃ (this compound) + H₂O
Suppressing Humin Formation: Humins are undesirable solid polymers formed from side reactions of sugars and HMF. nih.gov Their formation can be reduced by optimizing reaction conditions (e.g., lower temperatures, shorter reaction times), using high substrate concentrations judiciously, and employing biphasic solvent systems that quickly remove HMF from the reactive phase. acs.orgnih.gov
Preventing Rehydration to Levulinic and Formic Acid: In aqueous acidic conditions, HMF can rehydrate to form levulinic acid and formic acid. nih.govresearchgate.netresearchgate.net The use of non-aqueous systems like ionic liquids or biphasic systems with efficient HMF extraction significantly suppresses this degradation pathway. rsc.orgacs.org
Process Intensification: The use of continuous flow microreactors can improve heat and mass transport, allowing for better control over reaction conditions, which can lead to higher selectivity and reduced byproduct formation compared to batch processes. acs.org
Catalytic Recycling and Byproduct Valorization Strategies
A truly sustainable process embraces a circular economy model by recycling catalysts and finding value in any unavoidable byproducts.
Catalytic Recycling: A major advantage of using heterogeneous solid catalysts is the ease of their separation and recycling. Solid acid catalysts, such as zeolites, supported metals, or functionalized resins, can be recovered from the reaction mixture by simple filtration and reused for multiple cycles, often with minimal loss of activity. nih.govnih.gov For instance, ruthenium-based catalysts on alumina (B75360) supports have been shown to be reusable, and at the end of their life, the precious metal can be recovered and recycled into new catalysts, drastically reducing the carbon footprint compared to using primary metals. heraeus-precious-metals.com Similarly, catalysts used for HMF synthesis in biphasic systems have been shown to be active for up to five or more consecutive runs. mdpi.com
Byproduct Valorization: The main byproducts from the HMF synthesis stage, levulinic acid (LA) and formic acid (FA), are not merely waste but are themselves valuable platform chemicals. nih.gov
Levulinic Acid (LA): Recognized as one of the top value-added chemicals from biomass, LA is a precursor for various products, including solvents like γ-valerolactone (GVL), plasticizers, and pharmaceutical intermediates. ncsu.eduacs.org
Formic Acid (FA): This simple organic acid has applications in the leather and rubber industries and can be used as a hydrogen source in other chemical reactions. nih.govacs.org It can even be used as a green organocatalyst for the production of levulinic acid, creating a potential closed-loop system. nih.gov
Humins: Even the complex humin byproducts can be valorized. They can be used as a carbonaceous material or catalytically oxidized to produce formic acid, turning a problematic waste stream into a source of a useful chemical. nih.gov
This strategy of byproduct valorization transforms a linear, wasteful process into a circular, more economical, and environmentally sound biorefinery concept.
Future Research Directions and Emerging Opportunities for 5 Hexoxymethyl Furan 2 Carbaldehyde Chemistry
Exploration of Novel Reactivity and Uncharted Chemical Transformations
The chemical versatility of 5-(Hexoxymethyl)furan-2-carbaldehyde stems from its furanic core and the aldehyde functional group. Future research will likely focus on leveraging these features to develop novel synthetic methodologies. The parent compound, HMF, undergoes a wide array of transformations, including oxidation, reduction, and condensation reactions. rsc.org These established reactions provide a solid foundation for exploring the reactivity of its hexyl ether derivative.
Key areas for future investigation include:
Selective Catalytic Oxidations: The aldehyde group can be selectively oxidized to a carboxylic acid, yielding 5-(Hexoxymethyl)furan-2-carboxylic acid. Research into novel heterogeneous catalysts, potentially based on earth-abundant metals, could lead to more sustainable and efficient oxidation processes under mild conditions. Biocatalytic approaches, using enzymes such as aldehyde dehydrogenases, also present a green alternative for this transformation. researchgate.net
Reductive Upgrading: Hydrogenation of the aldehyde can produce the corresponding alcohol, 5-(Hexoxymethyl)furan-2-methanol, a potential building block for polyesters and polyurethanes. Furthermore, reductive amination of the aldehyde group opens pathways to novel furan-containing amines, which are valuable intermediates in medicinal chemistry and materials science. nih.gov
C-C Bond Forming Reactions: The aldehyde functionality is a versatile handle for various carbon-carbon bond-forming reactions. Aldol (B89426) condensations, Knoevenagel condensations, and Wittig reactions with this compound could generate a library of complex molecules with extended conjugation and diverse functional properties.
Furan (B31954) Ring Chemistry: The furan ring itself can participate in cycloaddition reactions, such as Diels-Alder reactions, to produce aromatic compounds. nih.gov Exploring the reactivity of the furan core in the presence of the hexoxymethyl substituent could lead to the synthesis of novel substituted aromatic compounds from a renewable starting material.
A summary of potential chemical transformations is presented in Table 1.
Table 1: Potential Chemical Transformations of this compound| Reaction Type | Functional Group Targeted | Potential Product | Significance |
|---|---|---|---|
| Oxidation | Aldehyde | 5-(Hexoxymethyl)furan-2-carboxylic acid | Monomer for bio-based polymers |
| Reduction | Aldehyde | 5-(Hexoxymethyl)furan-2-methanol | Precursor for plasticizers and surfactants |
| Reductive Amination | Aldehyde | N-substituted 5-(Hexoxymethyl)furan-2-methanamines | Pharmaceutical and agrochemical intermediates |
| Aldol Condensation | Aldehyde | α,β-Unsaturated carbonyl compounds | Building blocks for fine chemicals |
Integration into High-Throughput Synthesis Platforms and Automated Chemistry
The progression of chemical research is increasingly reliant on high-throughput experimentation and automated synthesis platforms. nih.gov These technologies enable the rapid screening of reaction conditions and the generation of large libraries of compounds for biological or materials screening. The liquid nature of this compound at room temperature makes it an ideal candidate for integration into such automated workflows. sigmaaldrich.com
Future research in this area should focus on:
Miniaturized Reaction Optimization: Utilizing microfluidic reactors or multi-well plates, a vast array of catalysts, solvents, and reaction parameters can be screened in parallel to quickly identify optimal conditions for the transformations outlined in the previous section. rsc.org
Automated Library Synthesis: An automated platform could be programmed to perform a series of reactions starting from this compound. For example, by varying the reactants in condensation or reductive amination reactions, a diverse library of furan derivatives can be synthesized with minimal manual intervention.
In-line Analysis and Data-Driven Discovery: Integrating analytical techniques such as mass spectrometry and NMR spectroscopy directly into the automated synthesis workflow would allow for real-time monitoring of reactions and the generation of large datasets. These datasets can then be used to train machine learning models to predict reaction outcomes and guide future experiments.
Development of Advanced Functional Materials Based on its Furanic Scaffolding
Furan-based polymers derived from HMF, such as polyethylene (B3416737) 2,5-furandicarboxylate (PEF), are gaining significant attention as bio-based alternatives to petroleum-derived plastics like polyethylene terephthalate (B1205515) (PET). The incorporation of the hexoxymethyl side chain into furan-based polymers could impart unique properties.
Emerging opportunities in materials science include:
Novel Bio-based Polyesters and Polyamides: The diacid or diamine derivatives of this compound can be used as monomers for the synthesis of new polyesters and polyamides. The flexible hexyl ether side chain could act as an internal plasticizer, potentially leading to polymers with increased flexibility and improved processing characteristics compared to their more rigid counterparts.
Functional Coatings and Resins: The furan ring is known to undergo cross-linking reactions. This reactivity can be exploited to develop thermosetting resins and coatings. The hexoxymethyl group could enhance the hydrophobicity and durability of these materials.
Luminescent Materials: The extended π-system of certain furan derivatives can give rise to interesting photophysical properties. Research into condensation products of this compound could lead to the discovery of new fluorescent or phosphorescent materials for applications in sensing or organic light-emitting diodes (OLEDs).
A comparison of potential polymer properties is detailed in Table 2.
Table 2: Anticipated Properties of Polymers Derived from this compound Monomers| Monomer Derivative | Polymer Type | Potential Property Modification | Application Area |
|---|---|---|---|
| 5-(Hexoxymethyl)furan-2,5-dicarboxylic acid | Polyester (B1180765) | Increased flexibility, lower melting point | Flexible packaging, films |
| 5,5'-(oxybis(methylene))bis(furan-2-carbaldehyde) derived diamine | Polyamide | Enhanced solubility in organic solvents | Engineering plastics, fibers |
Cross-Disciplinary Research Synergies in Sustainable Chemical Processes
The full potential of this compound can be realized through collaborations that bridge different scientific and engineering disciplines.
Future synergistic research should encompass:
Integrated Biorefinery Concepts: Research efforts should focus on developing efficient and selective processes for the synthesis of this compound directly from biomass-derived HMF in a one-pot or flow-through system. This involves collaboration between catalyst chemists and chemical engineers to design integrated and economically viable production processes.
Chemo-enzymatic Cascades: Combining chemical and biological catalysis can lead to highly selective and sustainable synthetic routes. researchgate.net For instance, a chemical catalyst could be used to produce this compound from HMF, followed by an enzymatic step for its selective oxidation or reduction. This approach often allows for milder reaction conditions and can reduce the generation of byproducts.
Life Cycle Assessment and Technoeconomic Analysis: To ensure the true sustainability of any new chemical process, it is crucial to perform a thorough life cycle assessment (LCA) and technoeconomic analysis (TEA). Collaboration with environmental scientists and economists will be essential to evaluate the environmental impact and economic feasibility of producing and utilizing this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 5-(Hexoxymethyl)furan-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including functionalization of the furan core. For example, bromination/fluorination of the phenyl group (if present) requires inert atmospheres (e.g., N₂ or Ar) to prevent oxidation of sensitive intermediates . Optimization of temperature (e.g., 0–60°C) and catalysts (e.g., Amerlite IR 120 H⁺ for methoxymethylation) is critical for yield enhancement . Stepwise purification via column chromatography or recrystallization ensures >95% purity.
Q. Which analytical techniques are most suitable for structural elucidation of this compound?
- Methodological Answer :
- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for resolving crystal structures, particularly for verifying substituent positions and bond angles .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling constants (e.g., furan ring protons at δ 6.5–7.5 ppm) and substituent-induced shifts (e.g., aldehyde protons at δ 9.5–10.5 ppm) .
- FT-IR : Confirm aldehyde (C=O stretch ~1700 cm⁻¹) and ether (C-O-C ~1100 cm⁻¹) functional groups .
Q. How do electron-withdrawing groups (EWGs) affect the reactivity of this compound?
- Methodological Answer : EWGs like nitro (-NO₂) or trifluoromethyl (-CF₃) groups enhance electrophilicity at the aldehyde position, facilitating nucleophilic additions (e.g., hydrazine coupling) . Comparative studies with analogs (e.g., 5-(4-nitrophenyl)-furan-2-carbaldehyde) show accelerated reaction kinetics in Knoevenagel condensations due to increased electron deficiency .
Advanced Research Questions
Q. What experimental and computational methods are used to determine thermodynamic properties of this compound derivatives?
- Methodological Answer :
- Combustion calorimetry : Precision bomb calorimeters (e.g., B-08-MA) measure ∆cH°m (combustion enthalpy), which is converted to ∆fH°m (formation enthalpy) via Hess’s law. For example, 5-(4-nitrophenyl)-furan-2-carbaldehyde exhibits ∆cH°m = -4,890 kJ/mol .
- Theoretical modeling : Compare experimental data with density functional theory (DFT) or group-additivity calculations. Discrepancies >5% often arise from neglecting crystal packing effects .
Q. How can isotopic labeling (e.g., ¹³C) enhance mechanistic studies of this compound in biological systems?
- Methodological Answer : ¹³C-labeled aldehyde groups enable tracking via NMR or mass spectrometry. For instance, 5-Hydroxymethyl-2-furaldehyde-¹³C₆ is used to map metabolic pathways in glycolysis studies, revealing furan ring cleavage products .
Q. What are the challenges in metalation and functionalization at the C-3 position of this compound?
- Methodological Answer : Steric hindrance from hexoxymethyl groups complicates direct C-3 lithiation. Alternative strategies include:
- Protecting groups : tert-butyldimethylsilyl (TBS) protection of hydroxymethyl improves metalation efficiency .
- Directed ortho-metalation (DoM) : Use directing groups (e.g., phthalimide) to activate C-3 for cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
